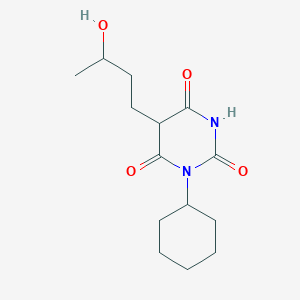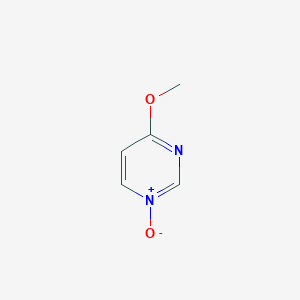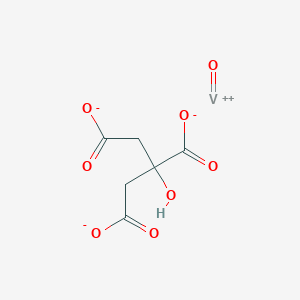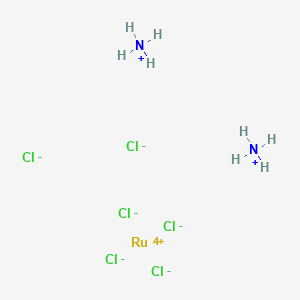
4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide, also known as AIS, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a sulfonamide derivative and has been found to have various biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is its use as a potential anticancer agent. Studies have shown that 4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, 4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide has been studied for its potential use as an antibacterial and antifungal agent, as well as its ability to inhibit the activity of certain enzymes.
Mecanismo De Acción
The mechanism of action of 4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes or by interfering with cellular signaling pathways. 4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide has been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes, including acid-base regulation and respiration. Additionally, 4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide has been found to inhibit the activity of certain kinases, which play a role in cell signaling and proliferation.
Biochemical and Physiological Effects:
4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide has been found to have various biochemical and physiological effects. Studies have shown that 4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide can inhibit the growth of cancer cells and induce apoptosis, as well as inhibit the activity of certain enzymes. Additionally, 4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide in lab experiments is its ease of synthesis and availability. Additionally, 4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide has been extensively studied and optimized, making it a well-characterized compound for use in research. However, one limitation of using 4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide. One area of research is its potential use as a cancer therapy, either alone or in combination with other drugs. Additionally, 4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide could be studied for its potential use in the treatment of other diseases, such as inflammation and pain. Further studies could also be conducted to better understand the mechanism of action of 4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide and its potential interactions with other compounds. Finally, new synthesis methods could be developed to improve the efficiency and scalability of 4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide production.
Métodos De Síntesis
The synthesis of 4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide involves the reaction of 4-nitrobenzenesulfonamide with imidazole in the presence of a reducing agent such as iron powder or stannous chloride. The resulting product is then treated with sodium hydroxide to yield 4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide. This synthesis method has been extensively studied and optimized, and can be easily scaled up for large-scale production.
Propiedades
Número CAS |
17103-46-7 |
|---|---|
Nombre del producto |
4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide |
Fórmula molecular |
C9H10N4O2S |
Peso molecular |
238.27 g/mol |
Nombre IUPAC |
4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H10N4O2S/c10-7-1-3-8(4-2-7)16(14,15)13-9-11-5-6-12-9/h1-6H,10H2,(H2,11,12,13) |
Clave InChI |
ZAUMCYWSLMNGTK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CN2 |
SMILES canónico |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CN2 |
Sinónimos |
Benzenesulfonamide, 4-amino-N-1H-imidazol-2-yl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B98765.png)

![4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid](/img/structure/B98768.png)



